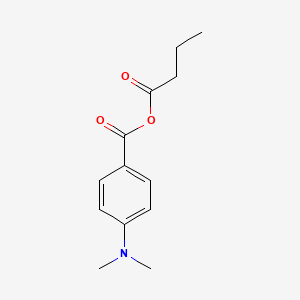

Butanoyl 4-(dimethylamino)benzoate

Beschreibung

Butanoyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, where the butanoyl group (C₃H₇COO-) replaces the carboxylic acid’s hydroxyl group. This compound is structurally related to photoinitiators and co-initiators used in polymer chemistry, particularly in dental resins and industrial coatings. Its para-substituted dimethylamino group enhances electron-donating properties, facilitating free radical generation under light exposure.

Eigenschaften

IUPAC Name |

butanoyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-5-12(15)17-13(16)10-6-8-11(9-7-10)14(2)3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWLYABUYXGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: The ethyl ester group (C₂H₅COO-) is shorter and less hydrophobic than the butanoyl group. Key Findings:

- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (indicating superior polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate .

- Resins containing this compound exhibited better physical properties (e.g., flexural strength, hardness) than those with methacrylate-based amines.

- Reactivity was less dependent on additives like diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic efficiency in radical generation .

Isoamyl 4-(Dimethylamino)Benzoate

Structural Differences: The isoamyl ester (branched C₅H₁₁COO-) increases steric hindrance and hydrophobicity compared to the linear butanoyl group. Key Findings:

Phenyl 4-(Dimethylamino)Benzoate

Structural Differences : The phenyl ester (C₆H₅COO-) introduces aromaticity, enhancing rigidity and thermal stability.

Key Findings :

Phenyl 3-(Dimethylamino)Benzoate

Structural Differences: The meta-positioned dimethylamino group alters electronic effects, reducing conjugation with the ester carbonyl. Key Findings:

- Lower reactivity in photoinitiation compared to para-substituted analogs due to diminished electron-donating efficiency .

- Used in niche research applications where steric or electronic tuning is required .

Comparative Data Table

*Calculated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.